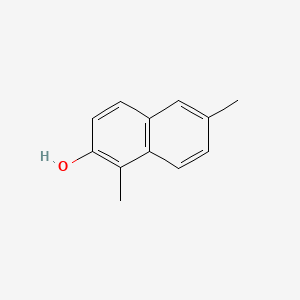

2-Naphthol, 1,6-dimethyl-

Description

Properties

IUPAC Name |

1,6-dimethylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-8-3-5-11-9(2)12(13)6-4-10(11)7-8/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOOECAXBGGRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169561 | |

| Record name | 2-Naphthol, 1,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17324-10-6 | |

| Record name | 2-Naphthol, 1,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017324106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthol, 1,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dimethylnaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Investigations of 2 Naphthol, 1,6 Dimethyl and Analogues

Oxidation Reactions

The oxidation of naphthols and their derivatives is a critical area of study due to its relevance in metabolic pathways and environmental degradation processes. The presence of the hydroxyl group makes the naphthalene (B1677914) ring system highly susceptible to oxidative transformation by various radical species.

Radical-Induced Oxidation Pathways (e.g., Hydroxyl Radical, Oxide Radical Ion, Azide (B81097) Radical)

The oxidation of 2-naphthol (B1666908), a structural analogue of 2-Naphthol, 1,6-dimethyl-, has been shown to proceed via several radical-induced pathways. Reactions with potent oxidizing radicals such as the hydroxyl radical (•OH), the oxide radical ion (O•-), and the azide radical (N₃•) have been investigated using techniques like pulse radiolysis. brainly.comresearchgate.net

With the hydroxyl radical (•OH) at neutral pH, the reaction proceeds primarily through electrophilic addition to the aromatic ring. researchgate.net For 2-naphthol, DFT calculations suggest that •OH addition is most favorable at the C1 and C8 positions. researchgate.net The resulting transient species are •OH-adducts. brainly.com

At a basic pH, the reaction of •OH with 2-naphthol leads to the formation of a naphthoxyl radical. researchgate.net This same transient naphthoxyl radical is also formed when 2-naphthol reacts with the oxide radical ion (O•-) at high pH (~13) and with the azide radical (N₃•) at neutral pH (pH 7). brainly.comresearchgate.net This indicates a common pathway involving the abstraction of the hydrogen atom from the hydroxyl group under these conditions.

The reaction rates are typically very high, indicative of a diffusion-controlled process. For instance, the rate constant for the reaction of •OH with 2-naphthol has been determined to be (7.31 ± 0.11) × 10⁹ M⁻¹s⁻¹. researchgate.net

Intermediates and Product Formation Profiling

Following the initial radical attack, a cascade of reactions leads to various intermediates and final products. The primary intermediates in the radical-induced oxidation of 2-naphthol are the isomeric •OH-adducts at neutral pH and the naphthoxyl radical at basic pH or upon reaction with O•- and N₃•. researchgate.net

Further oxidation of these intermediates leads to a range of products. Profiling of the oxidation products from the •OH-induced degradation of 2-naphthol has been performed using ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS). brainly.comresearchgate.net In the absence of oxygen (N₂-saturated solutions), the main initial products are identified as various isomers of dihydroxy naphthalenes and naphthoquinones. researchgate.net When the degradation is carried out in the presence of molecular oxygen, additional products, primarily isomeric mono-hydroxy naphthoquinones, are also observed. researchgate.net

For methylated naphthalenes, oxidation can also occur at the methyl groups. Studies on the metabolism of 2,6-dimethylnaphthalene (B47086) (2,6-DMN) show that initial oxidation can lead to the formation of 2-hydroxymethyl-6-methylnaphthalene and its subsequent oxidation product, 6-methyl-2-naphthoic acid. acs.org This suggests that for 2-Naphthol, 1,6-dimethyl-, oxidation of the methyl groups is a plausible parallel or subsequent reaction pathway to ring oxidation.

Table 1: Products from the •OH-Induced Oxidation of 2-Naphthol Analogue

| Condition | Primary Products |

|---|---|

| N₂-Saturated | Dihydroxy naphthalenes, Naphthoquinones |

Electrophilic Substitution Reactions

The electron-donating nature of the hydroxyl and methyl groups strongly activates the naphthalene ring of 2-Naphthol, 1,6-dimethyl- towards electrophilic attack. The regioselectivity of these reactions is governed by the combined directing effects of these substituents.

Regioselectivity in Aromatic Nitration (based on dimethylnaphthalene analogy)

The nitration of dimethylnaphthalenes serves as a valuable model for predicting the regioselectivity of electrophilic substitution on 2-Naphthol, 1,6-dimethyl-. The hydroxyl group in 2-naphthol is a powerful ortho-, para-director, primarily activating the C1 and C3 positions. The methyl groups are also activating and ortho-, para-directing.

In 1,6-dimethylnaphthalene (B47092), the positions are activated by the methyl groups. Theoretical studies on the nitration of related structures, like 3-isopropyl-1,6-dimethyl-naphthalene, show a high degree of regioselectivity. researchgate.net The analysis of reaction pathways indicates that the formation of certain σ-complex intermediates is kinetically and thermodynamically preferred over others, dictating the final product distribution. researchgate.netjmaterenvironsci.com For instance, in the electrophilic substitution of naphthalene itself, attack at the 1-position (α-position) is kinetically favored over the 2-position (β-position) because the intermediate carbocation (a naphthalenonium ion) is better stabilized by resonance, with more contributing structures that preserve one of the aromatic rings. youtube.com

For 2-Naphthol, 1,6-dimethyl-, the powerful activating and directing effect of the C2-hydroxyl group would strongly favor substitution at the C1 position. The C1-methyl group would provide some steric hindrance, but the electronic activation from the adjacent hydroxyl group is expected to be the dominant factor. The C6-methyl group would further activate the ring, particularly the C5 and C7 positions. Therefore, the primary site of electrophilic attack, such as nitration, is predicted to be the C1-position, followed by potential substitution at other activated positions depending on reaction conditions.

Mechanistic Elucidation of Electrophilic Processes

The mechanism for electrophilic aromatic substitution, such as nitration, on activated naphthalene rings follows a well-established two-step pathway. libretexts.org

Formation of the Electrophile : In the case of nitration, the active electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid through protonation by a strong acid catalyst like sulfuric acid, followed by the loss of a water molecule. youtube.comlibretexts.org

Attack and Formation of the σ-Complex : The electron-rich π-system of the naphthalene ring attacks the electrophile. This step is typically the rate-determining step. The attack forms a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion (or specifically, a naphthalenonium ion). youtube.com The stability of this intermediate determines the regioselectivity. As noted, attack at the α-position of a naphthalene ring leads to a more stable intermediate. youtube.com

Deprotonation : A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the naphthalene ring system to yield the final product.

Nucleophilic Substitution Reactions

While the electron-rich nature of the naphthalene ring in 2-Naphthol, 1,6-dimethyl- makes it generally unreactive towards nucleophiles, nucleophilic substitution can occur at the hydroxyl group. This reaction proceeds not on the aromatic ring itself, but by converting the hydroxyl group into a better nucleophile.

The typical mechanism involves a preliminary deprotonation of the acidic phenolic proton by a base, such as sodium methoxide (B1231860) (NaOMe) or sodium hydroxide (B78521) (NaOH). brainly.com This generates a highly nucleophilic naphthoxide anion. This anion can then participate in a bimolecular nucleophilic substitution (Sₙ2) reaction with a suitable electrophile, such as an alkyl halide or an alkyl tosylate. brainly.comacs.orgumass.edu

For example, the reaction of 2-naphthol with sodium hydroxide and a primary alkyl halide like n-butyl bromide results in the formation of an ether, 2-butoxynaphthalene. brainly.com

Reaction Scheme:

Deprotonation : C₁₀H₆(CH₃)₂(OH) + NaOMe → C₁₀H₆(CH₃)₂(O⁻Na⁺) + MeOH

Sₙ2 Attack : C₁₀H₆(CH₃)₂(O⁻Na⁺) + R-X → C₁₀H₆(CH₃)₂(OR) + NaX (where R-X is an alkyl halide or similar electrophile)

This type of reaction is a common and efficient method for the synthesis of naphthyl ethers. Direct nucleophilic aromatic substitution, where a nucleophile replaces a group on the ring itself, is generally not feasible for 2-Naphthol, 1,6-dimethyl- unless the ring is activated by strong electron-withdrawing groups, which are absent in this compound. libretexts.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Naphthol, 1,6-dimethyl- |

| 2-Naphthol |

| Dihydroxy naphthalenes |

| Naphthoquinones |

| Mono-hydroxy naphthoquinones |

| 2,6-dimethylnaphthalene (2,6-DMN) |

| 2-hydroxymethyl-6-methylnaphthalene |

| 6-methyl-2-naphthoic acid |

| 1,6-dimethylnaphthalene |

| 3-isopropyl-1,6-dimethyl-naphthalene |

| Nitronium ion (NO₂⁺) |

| Sodium methoxide (NaOMe) |

| Sodium hydroxide (NaOH) |

| n-butyl bromide |

| 2-butoxynaphthalene |

Rearrangement Reactions

Rearrangement reactions are fundamental processes in organic chemistry that can lead to the formation of complex structures. While specific rearrangement studies involving 2-Naphthol, 1,6-dimethyl- are limited, related transformations in analogous systems provide valuable mechanistic insights.

A 1,2-aryl shift is a type of carbocation rearrangement where an aryl group migrates from one carbon atom to an adjacent carbon atom that bears a positive charge. libretexts.org This process is a key step in various organic reactions and can be influenced by the electronic nature of the migrating aryl group and the stability of the resulting carbocation.

In the context of complex polycyclic aromatic hydrocarbon synthesis, such as in the Scholl reaction, aryl shift rearrangements have been observed. nih.gov These rearrangements can involve both 1,2- and 1,4-aryl shifts and can proceed through either an arenium cation or a radical cation mechanism. The specific pathway is dependent on the size and position of the shifting aryl group. nih.gov For instance, larger migrating groups like biphenyl (B1667301) tend to favor the arenium cation mechanism, while smaller groups such as a monophenyl group may proceed via a radical cation mechanism. nih.gov These findings offer a framework for understanding potential rearrangements in substituted naphthol derivatives under oxidative conditions.

The Baudisch reaction is a method for synthesizing o-nitrosophenols from aromatic substrates, typically involving a metal ion catalyst. wikipedia.org The originally proposed mechanism by Baudisch involved the formation of nitroxyl (B88944) (HN=O), which attacks the aromatic ring to form a nitroso-cyclohexadiene intermediate that is subsequently hydroxylated and oxidized. wikipedia.org

Later revisions to the mechanism have been proposed. Konecny suggested that the hydroxyl group, generated from hydrogen peroxide, adds first via a radical mechanism, followed by the addition of the nitroso group from nitrous acid. wikipedia.org The metal ion in the Baudisch reaction plays a crucial role in directing the substitution to the ortho position relative to the hydroxyl group by coordinating with both the nitrosyl group and the phenoxy oxygen. wikipedia.org

Theoretical and Computational Chemistry of 2 Naphthol, 1,6 Dimethyl and Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory has become a cornerstone of quantum chemical calculations for polycyclic aromatic compounds. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying the intricate electronic properties of substituted naphthols.

DFT calculations are instrumental in determining the ground-state electronic structure and equilibrium geometry of molecules. For analogues of 2-Naphthol (B1666908), 1,6-dimethyl-, such as various dimethylnaphthalene (DMN) isomers, the B3LYP functional combined with the 6-31G(d,p) basis set has been effectively used to calculate optimized structures and perform full normal-mode analyses. nih.govresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which generally show good agreement with experimental data derived from techniques like microwave spectroscopy. q-chem.com

The geometry optimization process involves finding the minimum energy conformation on the potential energy surface. For naphthalene (B1677914) derivatives, this typically confirms the planarity of the bicyclic aromatic core. However, substitutions can introduce subtle changes. For instance, in cis-1-naphthol, a close-contact interaction between the hydroxyl hydrogen and a hydrogen on the adjacent ring can lead to a slight out-of-plane orientation of the OH group. q-chem.com Similar analyses for 2-Naphthol, 1,6-dimethyl- would clarify the spatial arrangement of the methyl and hydroxyl groups and their influence on the naphthalene skeleton.

Calculations also yield crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For naphthalene, the HOMO-LUMO gap has been calculated to be around 4.75 eV. molssi.org This energy gap is a key determinant of the molecule's electronic stability and optical properties. The distribution of these frontier orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO).

| Property | Method/Basis Set | Compound | Finding | Reference |

| Equilibrium Structure | DFT (B3LYP/6-31G(d,p)) | Dimethylnaphthalene Isomers | Calculation of optimized geometry and full normal-mode analysis. | nih.govresearchgate.net |

| Structural Parameters | Electronic Structure Calculations | 1- and 2-Naphthol | Good agreement between theoretical structures and experimental data from spectroscopy. | q-chem.com |

| HOMO-LUMO Gap | DFT/aug-cc-pVQZ | Naphthalene | The calculated energy gap is approximately 4.75 eV. | molssi.org |

| Molecular Structure | DFT (B3LYP/6-31G(d,p)) | Diaminonaphthalene Derivatives | The amino substituents' positions affect the electronic and structural properties. | nist.gov |

The electronic data from DFT calculations are powerful predictors of chemical reactivity. Frontier Molecular Orbital (FMO) theory, which analyzes the interaction between the HOMO of a nucleophile and the LUMO of an electrophile, is a common approach. For naphthol systems, these calculations can predict the most likely sites for electrophilic or nucleophilic attack. Experimentally, 2-naphthol typically undergoes electrophilic attack at the C1 position. chemeo.com DFT calculations can rationalize this observation by mapping the electron density and the local reactivity descriptors, such as the Fukui function, across the molecule.

Transition state modeling is another critical application of DFT for predicting reactivity. By calculating the energy barriers for different reaction pathways, chemists can determine the most favorable mechanism. For example, DFT has been used to show that transition state modeling can predict the reactivity of α,β-unsaturated carbonyl compounds with glutathione, with reaction barriers below a certain threshold (e.g., 20.7 kcal/mol) indicating a positive Ames test result for mutagenicity. nih.gov Similar approaches can be applied to understand the reaction energetics of 2-Naphthol, 1,6-dimethyl- in various chemical transformations. FMO analysis has also been successfully applied to understand the mechanisms of cycloaddition reactions involving furan- and isobenzofuran-based dienes. researchgate.net

DFT, in conjunction with statistical mechanics, allows for the accurate calculation of key thermochemical properties. For the ten isomers of dimethylnaphthalene, properties such as entropy and Gibbs free energy have been computed to predict the equilibrium distribution of the isomers within a mixture at various temperatures. nih.govresearchgate.net The calculated entropies for these compounds were found to match experimental values with very high accuracy, showing errors of less than 0.4%. nih.gov

These calculations are vital for understanding reaction energetics, providing values for enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG). This information determines whether a reaction is exothermic or endothermic, and whether it is spontaneous under given conditions. For instance, the standard enthalpy of formation (ΔfH°gas) and the standard Gibbs free energy of formation (ΔfG°) are fundamental properties that can be calculated.

| Compound | Property | Value | Unit | Reference |

| 1,6-Dimethylnaphthalene (B47092) | Enthalpy of formation (gas, ΔfH°gas) | 68.2 ± 1.8 | kJ/mol | nih.gov |

| 2,6-Dimethylnaphthalene (B47086) | Enthalpy of formation (gas, ΔfH°gas) | 63.8 ± 1.7 | kJ/mol | nih.gov |

| 2,7-Dimethylnaphthalene | Enthalpy of formation (gas, ΔfH°gas) | 63.2 ± 1.7 | kJ/mol | q-chem.com |

| 1,6-Dimethylnaphthalene | Enthalpy of vaporization (ΔvapH) | 60.3 | kJ/mol | nih.gov |

| 2,6-Dimethylnaphthalene | Enthalpy of fusion (ΔfusH) | 20.1 | kJ/mol | nih.gov |

Chemical reactions are rarely performed in the gas phase; the solvent environment can profoundly influence molecular properties and reactivity. DFT calculations can incorporate these environmental effects using implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to model bulk solvent effects. researchgate.net

Studies on 2-naphthol in binary solvent mixtures like water-methanol and water-ethanol have utilized DFT to explain experimental observations. For example, the calculated dipole moment of a 2-naphthol-ethanol complex was found to be greater than that of a 2-naphthol-methanol complex in both gas and water phases, indicating a stronger association and explaining trends in apparent molar volume. youtube.comnih.gov The solvation effect plays a major role in the thermodynamics of protonated molecules, where the solvation enthalpy can significantly alter the total molecular enthalpy. researchgate.net These models are crucial for accurately predicting reaction barriers and equilibria in solution, providing a more realistic picture of chemical processes.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides detailed electronic information, MM and MD simulations are better suited for exploring the conformational flexibility and dynamics of larger systems over longer timescales. These methods use classical mechanics and force fields to model molecular behavior.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like 2-Naphthol, 1,6-dimethyl-, a key aspect of its conformation is the orientation of the two methyl groups and the hydroxyl group. The rotation of these groups is not entirely free but is hindered by an energy barrier.

Potential Energy Surface (PES) scans are a common computational technique to explore these energy landscapes. q-chem.com In a PES scan, a specific dihedral angle (e.g., one defining a methyl group's rotation) is systematically varied, and at each step, the energy of the rest of the molecule is minimized. molssi.org This process maps out the energy as a function of that rotation, revealing the low-energy (stable) conformers and the high-energy (transition state) barriers between them.

For dimethylnaphthalene isomers, DFT calculations have been used to determine the barriers for internal rotation of the methyl groups. Steric hindrance plays a significant role; for example, the methyl groups in 1,8-dimethylnaphthalene (B165263) are forced into close proximity, leading to a high-energy interaction due to the planarity of the naphthalene ring. The height of the rotational barrier is sensitive to the local chemical environment and can be influenced by both intramolecular and intermolecular interactions within a crystal lattice. nih.govyoutube.com MM force fields, such as MMFF, can also be used to calculate the energies of different conformers, though DFT methods generally provide more accurate energy differences.

MD simulations can complement this static picture by providing a dynamic view of conformational changes over time, showing how the molecule explores its energy landscape at a given temperature.

| Compound/System | Method | Finding | Significance | Reference |

| Dimethylnaphthalene Isomers | Ab initio calculations | Calculation of methyl group rotational barrier heights. | Barrier height depends significantly on steric hindrance. | youtube.com |

| 1,9-Dimethylnaphthalene | Conformational Analysis | High steric energy (7.6 Kcal/mol) due to forced planarity of methyl groups. | Demonstrates the energetic penalty of sterically hindered conformers. | |

| Diisopropylnaphthalenes (DIPNs) | MMFF and QM methods | Comparison of conformer energies shows smaller energy differences with QM methods. | Highlights the differences in accuracy between MM and QM for conformational energies. | |

| 1-Methylnaphthalene | DFT (PES Scan) | Mapping of the potential energy surface for methyl group rotation. | A standard method to determine rotational barriers and stable conformers. | researchgate.net |

Adsorption Behavior and Surface Interactions (e.g., Monte Carlo simulations)

The study of adsorption behavior and surface interactions is crucial for understanding the environmental fate and potential applications of chemical compounds in areas like materials science and catalysis. Monte Carlo (MC) simulations are a powerful computational tool used to model these complex phenomena at the molecular level. nsf.gov These simulations use statistical methods to generate a large number of possible configurations of a system, such as a molecule interacting with a surface, to determine its most probable behavior and thermodynamic properties. nsf.govmdpi.com

For a molecule like 2-Naphthol, 1,6-dimethyl-, its interaction with a surface is governed by a combination of forces. The planar naphthalene core can engage in π-π stacking and van der Waals interactions with various surfaces, particularly those that are hydrophobic or aromatic in nature. mdpi.com The hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, which can dominate the interaction with polar or hydroxylated surfaces. nih.gov The two methyl (-CH3) groups add to the molecule's steric bulk and enhance its hydrophobicity, influencing its orientation and binding energy upon adsorption. nih.gov

While specific MC simulation studies for 2-Naphthol, 1,6-dimethyl- are not prominent in the literature, the principles can be inferred from studies on similar molecules. For instance, simulations of naphthalene and 1-naphthol (B170400) sorption show that their behavior is dictated by a balance between hydrophobic interactions and specific interactions like hydrogen bonding. nih.gov MC simulations of aromatic molecules on surfaces like carbon nanotubes have been used to construct models that predict adsorption coefficients. mdpi.com In a hypothetical MC simulation of 2-Naphthol, 1,6-dimethyl-, the simulation would stochastically sample the molecule's position, orientation, and conformation relative to a defined surface. By calculating the interaction energy for millions of these states, the simulation can predict key parameters such as:

Adsorption Energy: The average energy released when the molecule adsorbs onto the surface. A higher magnitude indicates stronger interaction.

Preferred Orientation: The most statistically likely orientation of the molecule on the surface, revealing whether it lies flat or interacts via a specific functional group.

Surface Coverage: The density of adsorbed molecules at equilibrium under given conditions.

These simulations provide an atomistic understanding that complements experimental data, explaining how structural features translate into macroscopic adsorption properties. escholarship.org

Molecular Electron Density Theory (MEDT) Analysis

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity. It posits that the capacity of a molecule's electron density to change, rather than molecular orbital interactions, governs its reactivity. nih.gov This theory provides a powerful framework for analyzing reaction mechanisms by examining the flow of electron density along a reaction pathway.

For 2-Naphthol, 1,6-dimethyl-, the electron density distribution is key to its chemical behavior. The naphthalene ring system forms a large, delocalized π-electron cloud. This distribution is significantly influenced by the attached functional groups:

Hydroxyl (-OH) Group: As a strong electron-donating group, the hydroxyl group increases the electron density in the aromatic rings, particularly at the ortho and para positions relative to its location. This makes the molecule highly activated towards electrophilic aromatic substitution. mlsu.ac.inyoutube.com

Methyl (-CH3) Groups: These are weakly electron-donating groups that further increase the electron density of the ring system through hyperconjugation and inductive effects.

MEDT analysis would involve computing the electron density at the ground state of the molecule and analyzing conceptual DFT descriptors such as chemical potential, hardness, and electrophilicity to predict its reactivity towards different reagents.

Within the MEDT framework, the actual mechanism of a reaction is elucidated by tracking the changes in electron density as reactants approach and transform into products. This is often achieved by analyzing the topology of the Electron Localization Function (ELF), which reveals regions of high electron pairing, corresponding to covalent bonds and lone pairs.

In an electrophilic substitution reaction involving 2-Naphthol, 1,6-dimethyl-, the attacking electrophile would be drawn to the regions of highest electron density on the aromatic rings. The hydroxyl group at position 2 strongly directs incoming electrophiles to positions 1 and 3. The methyl group at position 1 would sterically hinder attack at that position, while the methyl group at position 6 would slightly activate the ring it is attached to.

A computational MEDT study would map the reaction pathway, identifying the transition state. Analysis of the electron density changes along this path would show the precise sequence of bond-forming and bond-breaking events. For instance, it would visualize the donation of electron density from the π-system of the naphthol to the electrophile, leading to the formation of a new covalent bond and the subsequent breaking of a C-H bond to restore aromaticity. This approach provides a more intuitive and physically grounded picture of the reaction mechanism compared to older, orbital-based models. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties. researchgate.net These models are typically expressed as mathematical equations that can be used to predict the properties of new or untested compounds, saving time and resources compared to experimental measurements. nih.gov

The development of a QSPR model for a class of compounds like substituted naphthols involves several steps:

Data Collection: Gathering experimental data for a range of physicochemical properties (e.g., boiling point, water solubility, octanol-water partition coefficient) for a set of related molecules.

Descriptor Calculation: Calculating a large number of numerical molecular descriptors for each molecule in the set.

Model Building: Using statistical methods, such as multiple linear regression, to find the best correlation between a subset of the descriptors and the property of interest.

Validation: Testing the model's predictive power using an external set of molecules or cross-validation techniques. nih.gov

For 2-Naphthol, 1,6-dimethyl-, a QSPR model could predict properties based on descriptors that quantify its size, shape, and electronic characteristics.

Molecular descriptors are numerical values that represent different aspects of a molecule's structure. They can be broadly categorized as:

Topological Descriptors: Based on the 2D graph of the molecule, describing its connectivity and branching (e.g., Wiener index, Zagreb indices).

Geometrical Descriptors: Derived from the 3D structure of the molecule, describing its size and shape (e.g., molar volume, surface area).

Quantum-Chemical Descriptors: Calculated using quantum mechanics, describing electronic properties (e.g., dipole moment, polarizability, HOMO/LUMO energies). frontiersin.org

Constitutional Descriptors: Simple counts of atoms, bonds, rings, or molecular weight.

By establishing a relationship between these descriptors and a specific property, QSPR models can make accurate predictions. For example, the octanol-water partition coefficient (Log K_ow), a measure of hydrophobicity, generally increases with molecular size and decreases with polarity. nih.gov The table below illustrates a hypothetical QSPR framework for predicting key attributes of compounds analogous to 2-Naphthol, 1,6-dimethyl-.

| Physicochemical Attribute | Relevant Molecular Descriptor(s) | Expected Relationship/Influence |

|---|---|---|

| Octanol-Water Partition Coefficient (Log K_ow) | Molecular Weight, Number of Methyl Groups, Polar Surface Area (PSA) | Increases with molecular weight and number of methyl groups; Decreases with higher PSA. nih.gov |

| Aqueous Solubility (Log S_w) | Log K_ow, Polar Surface Area (PSA), Number of Hydrogen Bond Donors | Generally decreases as Log K_ow increases; Increases with PSA and hydrogen bonding capacity. frontiersin.org |

| Boiling Point (BP) | Molecular Volume, Polarizability, Dipole Moment | Increases with greater molecular volume and polarizability due to stronger van der Waals forces. |

| Vapor Pressure (P_v,L) | Boiling Point, Number of Methyl Groups | Decreases as boiling point increases; Generally decreases with an increasing number of methyl groups in a series. nih.gov |

This table is illustrative and based on general QSPR principles for substituted aromatic compounds. The precise mathematical models would require a dedicated study with a specific dataset.

Such predictive models are invaluable in fields like environmental science for assessing the distribution and persistence of chemicals, and in drug discovery for estimating the druglikeness of candidate molecules. nih.govnih.gov

Synthesis of Advanced Derivatives and Functionalized Naphthol Systems

Modifications of the Hydroxyl Group

The phenolic hydroxyl group of 1,6-dimethyl-2-naphthol is a primary site for chemical modification, allowing for the synthesis of ethers and esters. These reactions alter the polarity, reactivity, and coordinating ability of the parent molecule.

Etherification of the hydroxyl group is commonly achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the naphthol with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the more nucleophilic naphthoxide anion, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate (B86663). A notable example in a related system is the O-dimethylation of 1,6-dihydroxynaphthalene (B165171) using dimethyl sulfate (DMS) in the presence of sodium hydroxide to yield 1,6-dimethoxynaphthalene (B30794) researchgate.net. This demonstrates a robust method for converting the hydroxyl functionalities on the naphthalene (B1677914) core into methoxy (B1213986) groups researchgate.net.

Esterification transforms the hydroxyl group into an ester functionality, typically by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer-Speier esterification can be employed, which involves reacting the naphthol with a carboxylic acid under acidic catalysis, although this method is less common for phenols. These reactions are fundamental for installing a wide range of acyl groups onto the naphthol core.

The following table summarizes common reagents used in these transformations.

Table 1: Reagents for Etherification and Esterification of 1,6-dimethyl-2-naphthol

| Transformation | Reagent Class | Specific Examples | Base/Catalyst |

|---|---|---|---|

| Etherification | Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br), Benzyl bromide (BnBr) | NaOH, K₂CO₃, NaH |

| Dialkyl Sulfates | Dimethyl sulfate ((CH₃)₂SO₄), Diethyl sulfate ((C₂H₅)₂SO₄) | NaOH, K₂CO₃ | |

| Esterification | Acyl Halides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) | Pyridine, Triethylamine |

| Carboxylic Anhydrides | Acetic anhydride ((CH₃CO)₂O), Trifluoroacetic anhydride ((CF₃CO)₂O) | Pyridine, DMAP |

Functionalization of the Naphthalene Ring

The aromatic rings of 1,6-dimethyl-2-naphthol are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The introduction of new substituents onto the naphthalene core is a key strategy for creating advanced derivatives.

Halogenation: Bromination and chlorination can be achieved using reagents like molecular bromine (Br₂) or chlorine (Cl₂), often with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Research on the bromination of the closely related 1,5-dimethylnaphthalene (B47167) shows that substitution occurs on the aromatic ring, yielding a mixture of bromo- and dibromo-derivatives, with the product ratio influenced by the amount of catalyst used osti.gov. For 1,6-dimethyl-2-naphthol, halogenation is expected to be directed by the powerful activating effects of the hydroxyl and methyl groups.

Nitration: The introduction of a nitro group (–NO₂) is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) youtube.com. This reaction is a classic example of electrophilic aromatic substitution where the nitronium ion (NO₂⁺) acts as the electrophile youtube.com. The position of nitration on the 1,6-dimethyl-2-naphthol ring will be determined by the combined directing effects of the substituents. In the nitration of naphthalene itself, substitution at the alpha-position (C1) is kinetically favored due to the formation of a more stable carbocation intermediate that preserves the aromaticity of one of the rings in more resonance structures youtube.com.

The regiochemical outcome of electrophilic aromatic substitution on the 1,6-dimethyl-2-naphthol ring is controlled by the interplay of the directing effects of the three existing substituents: the hydroxyl group at C2 and the methyl groups at C1 and C6.

-OH Group (at C2): The hydroxyl group is a very strong activating group and an ortho, para-director byjus.commasterorganicchemistry.com. It strongly activates the C1 and C3 positions. Since the C1 position is already substituted, it powerfully directs incoming electrophiles to the C3 position.

-CH₃ Group (at C1): The methyl group is an activating ortho, para-director masterorganicchemistry.com. It activates the C2 position (blocked) and the C8 (peri) position.

-CH₃ Group (at C6): This methyl group is also an activating ortho, para-director, activating the C5 and C7 positions.

The combined influence of these groups leads to a highly activated naphthalene system. The most likely positions for electrophilic attack are those most strongly activated and sterically accessible.

C3: Strongly activated by the C2-hydroxyl group.

C5 and C7: Both activated by the C6-methyl group.

C8: Activated by the C1-methyl group, but substitution at this peri-position may be subject to steric hindrance from the C1-methyl group.

Therefore, electrophilic substitution is predicted to occur preferentially at the C3, C5, and C7 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Design and Synthesis of Chiral Naphthol Derivatives

The 1,1'-binaphthyl framework is a cornerstone of asymmetric catalysis, with 1,1'-bi-2-naphthol (B31242) (BINOL) being a prominent example of a C₂-symmetric, axially chiral ligand wikipedia.org. Substituted BINOL derivatives are synthesized to tune the steric and electronic properties of the resulting catalysts.

Atropisomeric binaphthols are synthesized via the oxidative coupling of corresponding 2-naphthol (B1666908) precursors mdpi.comresearchgate.net. This reaction typically proceeds via a radical mechanism and can be promoted by various transition-metal oxidants. For instance, the synthesis of racemic BINOL can be achieved using iron(III) chloride as the oxidant wikipedia.orgdypvp.edu.in. Enantioselective syntheses have been developed using catalysts based on copper, vanadium, and iron complexes to directly produce enantioenriched BINOL derivatives mdpi.comrsc.orgacs.org.

The exemplary compound, 6,6'-dimethyl-1,1'-bi-2-naphthol, is synthesized through the oxidative coupling of 6-methyl-2-naphthol . Following the same principle, the oxidative coupling of 1,6-dimethyl-2-naphthol would lead to the formation of 1,1',6,6'-tetramethyl-1,1'-bi-2-naphthol , a more sterically hindered analogue.

The initial product of such coupling reactions is a racemic mixture of the (R) and (S) enantiomers. To be useful in asymmetric catalysis, this mixture must be separated through a process known as chiral resolution. Methods for resolution include the formation of diastereomeric complexes with a chiral resolving agent, such as an alkaloid derivative, allowing for the separation of the enantiomers by crystallization nih.govorgsyn.org.

Formation of Polycyclic and Bridged Systems from 2-Naphthol, 1,6-dimethyl-

The synthesis of advanced derivatives from 2-Naphthol, 1,6-dimethyl- can be extended to the formation of complex polycyclic and bridged systems. These intricate molecular architectures are of significant interest in materials science and medicinal chemistry. Methodologies to achieve such structures often involve the strategic formation of new carbon-carbon or carbon-heteroatom bonds, leading to fused or bridged ring systems. While specific research on the application of these methods to 1,6-dimethyl-2-naphthol is not extensively documented, established synthetic routes for other naphthol derivatives provide a strong basis for predicting its reactivity.

The reactivity of the naphthalene core in 1,6-dimethyl-2-naphthol is influenced by the electronic and steric effects of its substituents. The hydroxyl group at the C2 position and the methyl group at the C1 position are electron-donating, activating the aromatic system towards electrophilic attack, primarily at the C3 position. The methyl group at C6 provides a more distant electronic influence. These substituent effects are crucial in directing the regioselectivity of cyclization and annulation reactions.

Formation of Fused Polycyclic Systems

One prominent strategy for constructing fused polycyclic systems from 2-naphthol derivatives is through cycloaddition reactions. A notable example is the Brønsted acid-catalyzed [3+2] dehydration cycloaddition with donor-acceptor (D-A) cyclopropanes. This metal-free approach provides an efficient route to naphthalene-fused cyclopentanes.

In a typical reaction, a 2-naphthol derivative reacts with a D-A cyclopropane (B1198618), such as diethyl 2-vinylcyclopropane-1,1-dicarboxylate, in the presence of a Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH). The reaction proceeds through a domino ring-opening of the cyclopropane followed by a cyclization with the naphthol. For substituted 2-naphthols, the reaction generally shows good yields. For instance, 6-bromo-2-naphthol (B32079) undergoes successful cyclization to yield the corresponding product in high yield. It is anticipated that 1,6-dimethyl-2-naphthol would react similarly, with the cyclization likely occurring at the C1-C2 bond of the naphthalene ring, facilitated by the activating hydroxyl group.

| 2-Naphthol Reactant | Donor-Acceptor Cyclopropane | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Naphthol | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | TfOH | DCM | 77 |

| 6-Bromo-2-naphthol | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | TfOH | DCM | 83 |

| 7-Methoxy-2-naphthol | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | TfOH | DCM | 70 |

| *1,6-Dimethyl-2-naphthol (Predicted) | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | TfOH | DCM | Good to High |

*Predicted outcome based on reactivity of similar substituted 2-naphthols.

Formation of Bridged Systems

The construction of bridged systems from naphthols can be achieved through various synthetic strategies, including intramolecular cyclizations and cycloaddition reactions that form connections across non-adjacent positions of the aromatic ring.

A silver triflate (AgOTf)-catalyzed reaction between naphthols and 2-hydroxychalcones presents a direct method for synthesizing di-aromatic ring-fused 2,8-dioxabicyclo[3.3.1]nonane derivatives. This reaction proceeds via a domino Friedel-Crafts alkylation followed by a bicyclization process, forming two new six-membered rings in a single operation. nih.govrsc.org Given the electron-rich nature of the 1,6-dimethyl-2-naphthol ring system, it is expected to be a suitable substrate for the initial Friedel-Crafts alkylation step. The regioselectivity of this initial attack would likely be directed to the C3 position due to the influence of the adjacent hydroxyl and methyl groups.

Another powerful technique for creating bridged systems is the dearomative [4+2] cycloaddition reaction. Visible-light-induced energy transfer catalysis can facilitate the intermolecular cycloaddition of naphthalenes with alkenes, such as styrenes, to form bicyclo[2.2.2]octa-2,5-diene scaffolds. semanticscholar.orgnih.govresearchgate.net While this methodology has been demonstrated with 2-acyl naphthalenes, its application to other substituted naphthalenes, including 1,6-dimethyl-2-naphthol, is plausible. The reaction involves the photo-sensitized excitation of the naphthalene to a triplet state, which then undergoes cycloaddition with the alkene. The presence of the electron-donating hydroxyl and methyl groups in 1,6-dimethyl-2-naphthol may influence the energy of the triplet state and the efficiency of the cycloaddition.

| Naphthalene Reactant | Reaction Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Naphthol | 2-Hydroxychalcone | AgOTf | Di-aromatic ring-fused 2,8-dioxabicyclo[3.3.1]nonane | nih.govrsc.org |

| 2-Acetylnaphthalene | Styrene | Visible light, Photosensitizer | Bicyclo[2.2.2]octa-2,5-diene | semanticscholar.orgnih.govresearchgate.net |

| 1,6-Dimethyl-2-naphthol (Hypothetical) | 2-Hydroxychalcone | AgOTf | Bridged bicyclic system | - |

| 1,6-Dimethyl-2-naphthol (Hypothetical) | Styrene | Visible light, Photosensitizer | Bridged bicyclic system | - |

*Hypothetical reactions based on established methodologies for similar compounds.

Future Research Directions for 2 Naphthol, 1,6 Dimethyl Chemistry

Discovery of Novel Synthetic Routes

Currently, specific, high-yield synthetic methodologies for 2-Naphthol (B1666908), 1,6-dimethyl- are not well-documented. Future research should prioritize the development of efficient and scalable synthetic pathways. General strategies for the synthesis of substituted naphthols often involve electrophilic cyclization of alkynes or multi-component reactions. Investigation into the adaptation of these methods for the regioselective synthesis of the 1,6-dimethyl isomer would be a valuable starting point. For instance, the isomerization of other dimethylnaphthalene isomers, such as 1,5-dimethylnaphthalene (B47167), is known to proceed via a 1,6-dimethylnaphthalene (B47092) intermediate, suggesting that a controlled isomerization followed by regioselective hydroxylation could be a viable, albeit challenging, route.

Exploration of Unconventional Reaction Pathways

The electronic landscape of the naphthalene (B1677914) ring in 2-Naphthol, 1,6-dimethyl- is influenced by both the electron-donating hydroxyl group and the methyl substituents. This unique substitution pattern may lead to unconventional reactivity. Future studies should explore its behavior in various organic transformations, such as electrophilic aromatic substitution, oxidation, and coupling reactions. Understanding how the interplay of the substituents directs the regioselectivity and reactivity of the molecule could uncover novel chemical transformations and lead to the synthesis of new classes of compounds.

Advanced Spectroscopic Probe Development

Naphthalene derivatives are well-known for their fluorescent properties. The fluorescence of 1,6-dimethylnaphthalene has been a subject of study, and it is plausible that 2-Naphthol, 1,6-dimethyl- could also exhibit interesting photophysical characteristics. Future research should focus on a thorough spectroscopic characterization of this compound, including its absorption and emission spectra, quantum yield, and lifetime. Investigations into its potential as a fluorescent probe for sensing specific analytes or for imaging applications in biological systems would be a promising direction. The sensitivity of its fluorescence to the local environment could be systematically studied to assess its utility as a molecular sensor.

Deeper Integration of Computational and Experimental Studies

Computational chemistry offers powerful tools to predict and understand the properties of molecules. Future research should employ a synergistic approach that combines experimental work with theoretical calculations. Density Functional Theory (DFT) and other computational methods can be used to model the geometric and electronic structure of 2-Naphthol, 1,6-dimethyl-, predict its spectroscopic properties (such as NMR and UV-Vis spectra), and calculate its reactivity parameters. Such computational insights would be invaluable in guiding experimental efforts and in interpreting experimental results, leading to a more profound understanding of the molecule's behavior.

Design of Next-Generation Naphthol-Based Functional Materials

The unique structure of 2-Naphthol, 1,6-dimethyl- makes it a potential building block for the creation of novel functional materials. Future research could explore its incorporation into polymers, metal-organic frameworks (MOFs), or other advanced materials. The specific stereoelectronic properties conferred by the 1,6-dimethyl substitution pattern might lead to materials with tailored optical, electronic, or thermal properties. For example, its use as a monomer in polymerization reactions could yield polymers with high thermal stability or specific photoluminescent characteristics.

Mechanistic Studies of Atypical Reactivity Patterns

Should initial explorations reveal any unusual or unexpected reactivity for 2-Naphthol, 1,6-dimethyl-, detailed mechanistic studies would be warranted. Future research in this area would involve a combination of kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the underlying reaction mechanisms. Unraveling the mechanistic details of any atypical reactivity would not only advance our fundamental understanding of organic chemistry but could also open up new synthetic possibilities.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,6-dimethyl-2-naphthol derivatives with high regioselectivity?

- Methodological Answer : Multicomponent condensation reactions (e.g., combining aldehydes, β-naphthol, and amides) under solvent-free conditions at 80–100°C can yield 1-amidoalkyl-2-naphthol derivatives. Catalytic use of HClO4-SiO2 or p-toluenesulfonic acid improves regioselectivity and reduces reaction time . Characterization via NMR and X-ray crystallography is critical to confirm regiochemical outcomes .

Q. How can 1,6-dimethyl-2-naphthol be quantified in mixtures with structurally similar compounds like 1-naphthol?

- Methodological Answer : Fluorescence spectroscopy coupled with chemometric algorithms (e.g., improved FastICA-SVR) enables simultaneous quantification. Excitation at 275 nm and emission at 350–450 nm resolves spectral overlaps. Validation requires calibration curves (r > 0.998) and recovery rates (96–105%) to ensure accuracy .

Q. What safety protocols are essential for handling 1,6-dimethyl-2-naphthol in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and avoid dermal exposure due to potential hepatic/renal toxicity observed in rodent models. Store in airtight containers away from oxidizers. In case of spills, neutralize with 10% sodium bicarbonate and adsorb with inert materials .

Q. How does 1,6-dimethyl-2-naphthol interact with cytochrome P450 enzymes in metabolic studies?

- Methodological Answer : Incubate with liver microsomes (e.g., human CYP1A1/2 isoforms) and monitor metabolites via LC-MS. Use competitive inhibitors like α-naphthoflavone to confirm enzyme specificity. Kinetic parameters (Km, Vmax) should be derived from Michaelis-Menten plots .

Advanced Research Questions

Q. What mechanistic insights explain the decomposition pathways of 1,6-dimethyl-2-naphthol under non-thermal plasma conditions?

- Methodological Answer : Dielectric barrier discharge (DBD) plasma at 20–33 W power generates hydroxyl radicals (•OH) that cleave aromatic rings, forming intermediates like phthalic acid. Monitor mineralization via TOC analysis and identify transient species using time-resolved FTIR or GC-MS .

Q. How do non-covalent H–H interactions in 1,6-dimethyl-2-naphthol influence its conformational stability?

- Methodological Answer : Microwave spectroscopy and isotopic substitution (13C labeling) reveal intramolecular H–H distances in cis/trans conformers. Semi-experimental effective structures derived from rotational constants highlight steric effects from methyl groups .

Q. What experimental strategies resolve contradictions in reported toxicological data for 1,6-dimethyl-2-naphthol?

- Methodological Answer : Discrepancies in LD50 values may arise from species-specific metabolism (e.g., murine vs. human CYP2F2 activity). Conduct comparative studies using in vitro hepatocyte models and in vivo OECD guideline tests (e.g., OECD 423) with standardized dosing (oral, inhalation) .

Q. How can computational modeling optimize solvent selection for 1,6-dimethyl-2-naphthol crystallization?

- Methodological Answer : Use COSMO-RS simulations to predict solubility in solvents like DMSO or ethanol. Validate with differential scanning calorimetry (DSC) to assess polymorphic transitions. Hansen solubility parameters refine solvent selection for high-purity crystals .

Q. What role does 1,6-dimethyl-2-naphthol play in modulating cyclooxygenase (COX) activity, and how can this be experimentally validated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.